IVHD-valtrate is a naturally occurring iridoid tetraester found in Valeriana jatamansi, a plant traditionally used in Ayurvedic medicine. [, ] It belongs to the class of valepotriates, which are known for their potential pharmacological activities. [, ] IVHD-valtrate has garnered attention for its potential anticancer properties, particularly against human ovarian cancer. []
IVHD-valtrate is a significant iridoid compound derived from Valeriana jatamansi, a plant known for its traditional medicinal uses. This compound has garnered attention for its potential therapeutic applications, particularly in oncology. IVHD-valtrate exhibits notable anti-cancer properties, specifically against ovarian cancer, and has been studied for its mechanisms of action and efficacy in various biological contexts.
IVHD-valtrate is primarily extracted from the roots of Valeriana jatamansi, a member of the Valerianaceae family. This plant has been utilized in traditional medicine for its sedative and anxiolytic properties. The extraction and purification processes typically involve chromatographic techniques to isolate the active compounds, including IVHD-valtrate, which are believed to contribute to the plant's pharmacological effects .
IVHD-valtrate features a complex molecular structure typical of iridoids. It contains multiple functional groups that contribute to its biological activity.
The structural elucidation of IVHD-valtrate has been performed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, providing insights into its three-dimensional conformation and functional groups.
IVHD-valtrate undergoes various chemical reactions that can influence its stability and activity:
IVHD-valtrate exhibits its anticancer effects through several mechanisms:
In vitro studies reveal that treatment with IVHD-valtrate results in significant changes in the expression levels of proteins involved in cell cycle regulation and apoptosis pathways, highlighting its potential as a therapeutic agent against cancer .
IVHD-valtrate holds promise in various scientific fields:
IVHD-valtrate (C22H30O8), molecular weight 422.47 g/mol, is a monoterpene-derived iridoid ester belonging to the valepotriate class of secondary metabolites. It is primarily isolated from the rhizomes and roots of Valeriana jatamansi (syn. Valeriana wallichii), a perennial herb in the Caprifoliaceae family [1] [5]. This species thrives in high-altitude regions (1,500–3,600 meters) of the Himalayas, spanning Nepal, India, and China. IVHD-valtrate co-occurs with structurally related valepotriates including valtrate, didrovaltrate, and acevaltrate, constituting up to 0.8–2.0% of the root’s dry weight [5] [7]. Valepotriates are characterized by a cyclopenta[c]pyran skeleton with epoxy groups and ester linkages that confer biological reactivity. Valeriana officinalis (European valerian) contains lower concentrations, establishing V. jatamansi as the primary commercial source [6].
Table 1: Key Plant Sources of IVHD-Valtrate and Related Compounds
Plant Species | Common Name | Plant Part | Major Compounds |
---|---|---|---|
Valeriana jatamansi | Indian Valerian | Rhizomes/Roots | IVHD-valtrate, valtrate, didrovaltrate |
Valeriana officinalis | European Valerian | Roots | Valerenic acid, valerenal, hydroxyvalerenic acid |
Nardostachys jatamansi | Spikenard | Rhizomes | Valerena-4,7(11)-diene, nardosinone |
Valeriana jatamansi has been integrated into Ayurvedic, Unani, and Traditional Chinese Medicine for over 2,000 years, historically prescribed as a calmative agent for "nervous unrest" and "mental instability." Ancient Sanskrit texts document its use as Tagara for epilepsy management, while classical Chinese formulations employed it (as Zhizhuxiang) to alleviate "upflaming liver fire" associated with agitation [5] [6]. 19th-century British colonial herbals describe Valerianaceae preparations for "hysterical affections," foreshadowing modern anxiolytic applications. Critically, traditional preparations involved ethanol extracts or powdered roots—methods that preserve unstable valepotriates like IVHD-valtrate [1]. Hippocrates (460–377 BCE) later documented European valerian’s sedative properties, establishing a cross-cultural ethnopharmacological legacy [6].
The discovery of IVHD-valtrate’s selective cytotoxicity against cancer cells in the early 2010s redirected research from CNS applications to oncology. Its novel mechanism—simultaneously modulating apoptotic, cell cycle, and STAT3 pathways—positions it as a multi-target chemotherapeutic candidate [2] [5]. Unlike conventional DNA-intercalating agents, IVHD-valtrate induces mitochondrial-dependent apoptosis without genotoxic mutagenesis, reducing theoretical carcinogenicity risks. Research focus has expanded from initial ovarian cancer models to include gastric, glioblastoma, and pancreatic carcinomas, demonstrating therapeutic breadth [3] [7]. The compound’s structural complexity, however, presents challenges for synthetic production, necessitating ongoing plant extraction or biotechnological approaches.
Table 2: Anticancer Significance of IVHD-Valtrate
Research Focus | Key Findings | Therapeutic Implications |
---|---|---|
Multi-Target Mechanisms | Simultaneous modulation of p53, STAT3, MAPK, and caspase pathways | Overcomes single-target drug resistance |
Solid Tumor Efficacy | IC50 values of 12–25 μM in ovarian, gastric cancer lines | Potential for epithelial-derived malignancies |
Synergy Potential | Complementary mechanisms with paclitaxel and cisplatin | Enables combination therapy at reduced doses |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3